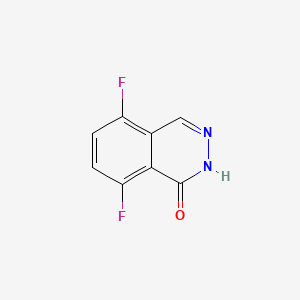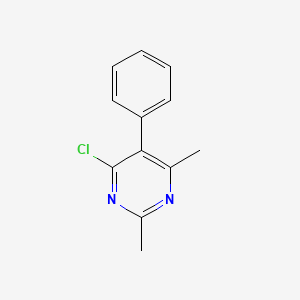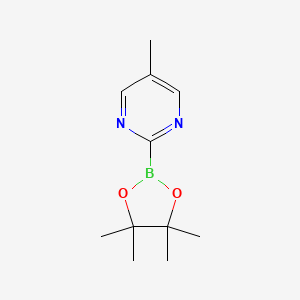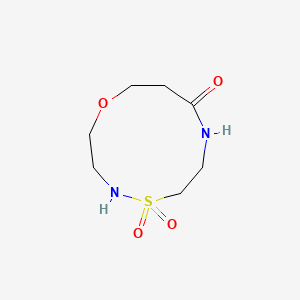
2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-dimethyl- is a heterocyclic organic compound with a furanone ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethyl-1,2-butanediol with an oxidizing agent to form the furanone ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-dimethyl- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the furanone ring into other functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a catalyst and specific temperature settings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
科学研究应用
2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism by which 2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-dimethyl- exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3-methyl-
- 2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-diethyl-
- 2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-dipropyl-
Uniqueness
2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-dimethyl- is unique due to its specific structural features, such as the presence of two methyl groups at the 3-position of the furanone ring. This structural uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
140136-47-6 |
|---|---|
分子式 |
C7H12O3 |
分子量 |
144.17 g/mol |
IUPAC 名称 |
5-(hydroxymethyl)-3,3-dimethyloxolan-2-one |
InChI |
InChI=1S/C7H12O3/c1-7(2)3-5(4-8)10-6(7)9/h5,8H,3-4H2,1-2H3 |
InChI 键 |
GOEPRFZWZPCJIN-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(OC1=O)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole](/img/structure/B13455595.png)
![[5-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13455596.png)

![N-[ethyl(methyl)oxo-lambda6-sulfanylidene]-4-fluorobenzamide](/img/structure/B13455612.png)

![N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride](/img/structure/B13455625.png)
![4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one](/img/structure/B13455627.png)




